molecular formula C15H15Cl2NO3S B2480896 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide CAS No. 1351648-65-1

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide

Cat. No.: B2480896
CAS No.: 1351648-65-1
M. Wt: 360.25
InChI Key: UATYCIRTWSRGCJ-UHFFFAOYSA-N
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Description

This compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, which is further substituted with a 2-hydroxy-2-(thiophen-2-yl)propyl chain. The dichlorophenoxy moiety is associated with herbicidal and auxin-like activity, as seen in synthetic auxin agonists like 2,4-D . Current synthetic routes likely involve condensation reactions similar to those reported for related acetamides, such as refluxing intermediates in ethanol with sodium acetate .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-15(20,13-3-2-6-22-13)9-18-14(19)8-21-12-5-4-10(16)7-11(12)17/h2-7,20H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATYCIRTWSRGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The condensation of 2,4-dichlorophenol (1 eq) with chloroacetic acid (1.2 eq) is conducted in a 50% NaOH aqueous solution at 80–90°C for 6 hours. Potassium carbonate (1.5 eq) acts as a phase-transfer catalyst, achieving a 92% yield.

Table 1: Catalyst Screening for Etherification

Catalyst Temperature (°C) Yield (%)
K₂CO₃ 90 92
NaOH 90 78
Cs₂CO₃ 90 85

Acid Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (2 eq) in anhydrous dichloromethane under reflux for 3 hours. The reaction is monitored by IR spectroscopy (disappearance of -OH stretch at 2500–3000 cm⁻¹).

Synthesis of 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine

Mannich Reaction Protocol

Thiophene-2-carbaldehyde (1 eq), nitroethane (1.2 eq), and ammonium acetate (1.5 eq) are refluxed in ethanol for 12 hours to yield 2-nitro-1-(thiophen-2-yl)propan-1-ol. Catalytic hydrogenation (H₂, 10% Pd/C, 50 psi) reduces the nitro group to an amine, achieving an 88% isolated yield.

Key Spectroscopic Data :

  • $$^{1}\text{H}$$ NMR (DMSO-d₆): δ 7.45 (dd, J = 3.6 Hz, 1H, thiophene-H), 6.95–7.05 (m, 2H, thiophene-H), 4.21 (s, 1H, -OH), 3.15 (q, 2H, -CH₂NH₂).

Amide Coupling and Final Product Isolation

Schotten-Baumann Reaction

The acyl chloride (1 eq) is added dropwise to a stirred solution of the amine (1 eq) and triethylamine (2 eq) in THF at 0°C. After 24 hours at room temperature, the mixture is filtered and concentrated.

Table 2: Coupling Reagent Efficiency

Reagent System Solvent Yield (%)
HOBt/DCC DMF 85
EDC/HCl CH₂Cl₂ 78
None (TEA) THF 68

Purification and Characterization

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystals (mp 148–150°C). Purity is confirmed via HPLC (98.2%, C18 column, MeOH:H₂O 70:30).

Spectroscopic Confirmation :

  • IR (KBr) : 3280 cm⁻¹ (-NH), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • $$^{1}\text{H}$$ NMR (CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 7.05 (dd, J = 3.6 Hz, 1H, thiophene-H), 6.85–6.95 (m, 4H, Ar-H and thiophene-H), 4.12 (s, 2H, OCH₂CO), 3.65 (m, 1H, -CH(OH)-), 2.95 (t, 2H, -CH₂NH-).

Challenges and Process Optimization

Regioselectivity in Amide Formation

Competing O-acylation is suppressed by maintaining a low temperature (0–5°C) during acyl chloride addition. Using HOBt/DCC minimizes racemization at the chiral hydroxy center.

Byproduct Management

Unreacted 2,4-dichlorophenol (<50 ppm) is removed via aqueous NaHCO₃ washes. Thiophene oxidation byproducts are eliminated through silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dichlorophenoxy group can be reduced to a phenol.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(thiophen-2-yl)propyl)acetamide.

    Reduction: Formation of this compound with a phenol group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits several biological properties:

1. Antimicrobial Activity
Studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens. For instance, compounds with similar motifs have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

2. Antitumor Effects
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary investigations suggest that it may selectively target cancer cells while sparing normal cells. For example, related compounds have shown promising results in inhibiting the growth of human cancer cells in vitro .

3. Enzyme Inhibition
There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. Similar compounds have shown inhibition of acetylcholinesterase, which is crucial for neurotransmitter regulation .

Case Studies

Several case studies provide insights into the practical applications of this compound:

1. Antimicrobial Efficacy Study
A study investigated the antimicrobial efficacy of the compound against common bacterial strains. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in clinical settings .

2. Anticancer Research
In another study, researchers explored the anticancer properties of derivatives containing the thiophene moiety. The findings revealed that these compounds exhibited high cytotoxicity against various cancer cell lines, indicating their potential for development into therapeutic agents for cancer treatment .

3. Enzyme Inhibition Research
Research focused on the enzyme inhibitory effects of related compounds demonstrated significant activity against acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Molecular Docking : Thiophene’s electron-rich structure could enhance binding to auxin receptors (e.g., TIR1) compared to pyridine or phenyl groups .
  • Solubility: The hydroxypropyl chain may reduce logP values, addressing a common limitation of dichlorophenoxy compounds .
  • Toxicity Profile : Thiophene derivatives often exhibit lower mammalian toxicity than chlorinated aromatics, suggesting improved safety .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, also known by its CAS number 1351648-65-1, is a synthetic organic compound that combines a dichlorophenoxy group with a thiophene ring and an acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

The molecular formula for this compound is C15H15Cl2NO3SC_{15}H_{15}Cl_2NO_3S, with a molecular weight of 360.3 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further research in medicinal chemistry.

PropertyValue
CAS Number1351648-65-1
Molecular FormulaC15H15Cl2NO3S
Molecular Weight360.3 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The dichlorophenoxy group may mimic natural plant hormones, potentially disrupting normal physiological processes. Additionally, the thiophene component may enhance binding affinity to various biological targets.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. The presence of the dichlorophenoxy group is often associated with herbicidal activity, which may extend to certain antimicrobial effects.
  • Receptor Interaction : The compound may act as a ligand in biological studies, particularly in receptor binding assays. Its structural features allow it to interact with specific receptors, providing insights into biochemical pathways and potential therapeutic applications.
  • Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity against different cell lines. For example, compounds similar to this one have been tested against leukemia cell lines, revealing promising results in inhibiting cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Study on Analogous Compounds : A thesis from the University of Bath highlights that several analogues of compounds similar to this compound exhibited significant biological activity with IC50 values indicating effective inhibition in various assays .
  • Cytotoxicity Evaluation : Research conducted on structurally related compounds demonstrated that they showed potent inhibition against specific cancer cell lines, suggesting that modifications to the acetamide structure can enhance biological efficacy .

Q & A

Q. Key Optimization Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve coupling efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of amine to activated ester reduces unreacted starting material.

Advanced: How can structural contradictions in NMR data for this compound be resolved, particularly regarding diastereotopic protons near the hydroxy-thiophene moiety?

Methodological Answer :
The chiral center at the 2-hydroxy-2-(thiophen-2-yl)propyl group creates diastereotopic protons, leading to complex splitting in 1H^1H-NMR spectra. To resolve ambiguities:

Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow conformational exchange, simplifying splitting patterns .

COSY and NOESY : Use 2D NMR to correlate protons on the thiophene ring (δ 6.8–7.4 ppm) with adjacent methyl and hydroxy groups, confirming spatial proximity .

Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Example Data Conflict :
A reported singlet for the hydroxy proton (δ 4.1 ppm) may appear as a broad peak due to hydrogen bonding. Confirm via deuterium exchange (disappearance upon D2 _2O addition) .

Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Q. Methodological Answer :

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). The retention time should match a reference standard, with UV-Vis absorption at 254 nm (thiophene π→π* transitions) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]+^+ at m/z 399.0452 (calculated for C17 _17H16 _16Cl2 _2NO3 _3S) with <2 ppm error .
  • FT-IR : Key peaks include N–H stretch (3300 cm1^{-1}), C=O (1680 cm1^{-1}), and C–O (1250 cm1^{-1}) .

Advanced: How do researchers address conflicting bioactivity data in enzyme inhibition assays (e.g., COX-2 vs. 5-LOX selectivity)?

Methodological Answer :
Discrepancies often arise from assay conditions:

Enzyme Source : Recombinant human COX-2 (IC50 _50 = 0.8 μM) vs. murine 5-LOX (IC50 _50 = 12 μM) may reflect species-specific active site variations .

Redox Interference : The thiophene moiety can act as a redox cycler in colorimetric assays (e.g., MTT), leading to false positives. Use orthogonal methods like fluorescence polarization .

Molecular Dynamics Simulations : Model ligand-enzyme interactions (e.g., with GROMACS) to identify key residues (e.g., COX-2 Arg120 ^{120}) responsible for binding differences .

Data Triangulation : Validate activity in cell-based models (e.g., LPS-induced RAW 264.7 macrophages) to contextualize enzymatic IC50 _50 values .

Advanced: What computational strategies are employed to predict the pharmacokinetic profile of this compound?

Q. Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate properties:
    • LogP : 3.2 (moderate lipophilicity)
    • BBB Permeability : Low (due to hydroxy and acetamide groups)
    • CYP450 Inhibition : High risk for CYP3A4 (dichlorophenoxy group) .
  • Metabolite Identification : Run in silico metabolism (e.g., MetaSite) to predict Phase I oxidation at the thiophene ring and Phase II glucuronidation of the hydroxy group .
  • Molecular Docking : AutoDock Vina identifies potential off-target interactions (e.g., estrogen receptor-α, docking score = –9.2 kcal/mol) requiring experimental validation .

Basic: What are the documented biological activities of structurally analogous compounds, and how do they inform research on this molecule?

Methodological Answer :
Analogues with dichlorophenoxy and thiophene motifs exhibit:

  • Anticancer Activity : N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide induces apoptosis in MCF-7 cells via Bax/Bcl-2 modulation (EC50 _50 = 5.2 μM) .
  • Antimicrobial Effects : Similar compounds show MIC = 8 μg/mL against S. aureus by disrupting membrane integrity .
  • Anti-inflammatory Action : COX-2 inhibition (IC50 _50 <1 μM) is linked to the dichlorophenoxy group’s electron-withdrawing effects .

Q. SAR Insights :

  • The hydroxy group enhances solubility but reduces membrane permeability (trade-off requires prodrug strategies).
  • Thiophene substitution at position 2 improves π-stacking in enzyme active sites .

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